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Compound of Interest

3-Chloro-4-methylaniline
Compound Name:

hydrochloride
CAS No.: 7745-89-3
Cat. No.: B1203087

Get Quote

Executive Summary

3-Chloro-4-methylaniline hydrochloride (CAS: 7745-89-3), often referred to as 3-Chloro-p-
toluidine HCI or CPTH, serves as a critical aromatic building block in the synthesis of
heterocycles, ureas, and amides.[1] While historically known as the active agent in the avicide
Starlicide (DRC-1339), its pharmaceutical utility lies in its role as a stable, oxidation-resistant
precursor to the 3-chloro-4-methylphenyl moiety—a privileged substructure in kinase inhibitors
and lipophilic ligand scaffolds.[1]

This guide details the handling of the hydrochloride salt to prevent oxidative degradation
(browning) typical of the free base, and provides validated protocols for its conversion into
high-value pharmacophores.[1]

Chemical Profile & Stability

The hydrochloride salt is the preferred storage form. The free base (3-chloro-4-methylaniline) is
a low-melting solid/liquid that rapidly oxidizes and darkens upon exposure to air.[1]

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1203087#bc-rfq
https://www.benchchem.com/product/b1203087/docs?utm_src=pdf-body#application-note-3-chloro-4-methylaniline-hydrochloride-in-pharmaceutical-synthesis
https://patents.google.com/patent/CN104370747A/en
https://patents.google.com/patent/CN104370747A/en
https://patents.google.com/patent/CN104370747A/en
https://patents.google.com/patent/CN104370747A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203087?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Property Specification

IUPAC Name 3-Chloro-4-methylaniline hydrochloride

Common Name 3-Chloro-p-toluidine HCI; CPTH

CAS (Salt) 7745-89-3

CAS (Free Base) 95-74-9

Molecular Weight 178.06 g/mol

Appearance White to gray crystalline powder (Salt)

Solubility Soluble in water, MeOH; Sparingly soluble in
Et20

pKa (Conjugate Acid) ~4.05 (Indicates weak basicity of free amine)

N Hygroscopic; Store under inert gas.[2][3] Protect
Stability )
from light.

Safety Advisory (Critical)

» Toxicity: This compound is a potent methemoglobinemia inducer. It targets the kidney and
blood.[4]

o Ecological: Extremely toxic to avian species (LD50 < 5 mg/kg for starlings). All waste must
be segregated and incinerated; never release into agueous waste streams.

o PPE: Double nitrile gloves, full face shield, and P3/N100 respiratory protection are
mandatory during weighing.[1]

Strategic Utility: The "Hydrophobic Clamp"

In medicinal chemistry, the 3-chloro-4-methylphenyl motif is frequently employed to fill
hydrophobic pockets (e.g., the ATP-binding site of kinases).[1] The chlorine atom provides a
halogen bond acceptor/donor capability and increased lipophilicity, while the methyl group
provides steric bulk to lock conformations.

Workflow Visualization
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The following diagram illustrates the transformation of the stable storage form (HCI salt) into
active pharmaceutical scaffolds.
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Figure 1: Synthetic workflow converting the stable HCI salt into common medicinal chemistry
scaffolds.

Application Protocol 1: Synthesis of Diaryl Ureas

Context: Urea linkages are central to Type Il kinase inhibitors (e.g., Sorafenib analogues). This
protocol uses the HCI salt directly in a biphasic system to avoid isolating the unstable free
base.

Materials

¢ 3-Chloro-4-methylaniline HCI (1.0 eq)[1]

Aryl Isocyanate (1.1 eq) (e.g., Phenyl isocyanate for model validation)[1]

Dichloromethane (DCM) or 2-MeTHF (Green alternative)[1]

Saturated aq.[5] NaHCO3

Triethylamine (Et3N) (Catalytic, 0.1 eq)[1]

Step-by-Step Methodology
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» Biphasic Release:
o Suspend 3-chloro-4-methylaniline HCI (1.78 g, 10 mmol) in DCM (20 mL).

o Add saturated NaHCO3 (20 mL) and stir vigorously for 15 minutes at Room Temperature
(RT).

o Observation: The solid dissolves, and the organic layer may turn slightly yellow/brown
(free base).

e Phase Separation:

o Separate the layers.[5] Extract the aqueous layer once with DCM (10 mL).

o Combine organic layers and dry over anhydrous Na2S04.[5]

o Critical: Do not concentrate to dryness. Use the solution immediately to prevent oxidation.
e Coupling:

o Transfer the dry DCM solution to a reaction flask under Nitrogen.

o Add Triethylamine (0.14 mL, 1 mmol) as a catalyst.

o Add the Aryl Isocyanate (11 mmol) dropwise at 0°C.
e Reaction & Workup:

o Allow to warm to RT and stir for 4—6 hours.

o Endpoint: Monitor by TLC (Hexane:EtOAc 3:1). The urea product usually precipitates or
forms a new polar spot.

o Purification: Filter the precipitate (if solid) and wash with cold DCM. If soluble, evaporate
solvent and recrystallize from Ethanol/Water.

Application Protocol 2: Sandmeyer Cyanation
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Context: Converting the amine to a nitrile group (Sandmeyer reaction) creates a 3-chloro-4-
methylbenzonitrile intermediate, a precursor for amidines or tetrazoles.[1]

Reaction Mechanism Visualization
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Figure 2: Sandmeyer pathway for converting the amino group to a nitrile.[1]

Protocol

¢ Diazotization:

o Dissolve 3-chloro-4-methylaniline HCI (10 mmol) in 10 mL of 2M HCI. Cool to -5°C (ice/salt
bath).
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o Add NaNO2 (11 mmol) in water (5 mL) dropwise, maintaining temp < 0°C. Stir for 20 min.

o Test: Starch-iodide paper should turn blue (excess nitrite).

e Substitution:

o In a separate flask, prepare a solution of CuCN (12 mmol) and NaCN (15 mmol) in water
(20 mL) at 0°C.

o Neutralization (Crucial): Neutralize the diazonium solution to pH ~6 using solid NaHCO3
(careful foaming) before addition to prevent HCN gas evolution.

o Add the neutralized diazonium solution to the CuCN mixture slowly.

o Workup:
o Allow to warm to RT, then heat to 50°C for 30 min to ensure N2 evolution is complete.
o Extract with Ethyl Acetate.[5] Wash with 1M NaOH (to remove phenols).

Analytical Quality Control (HPLC)

To ensure the integrity of the starting material (absence of oxidation products), use the
following Reverse Phase HPLC method.
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Parameter Condition

C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x

Column

100 mm, 3.5 um
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 240 nm (primary) and 280 nm

) ] ~5.2 min (Free base elutes; HCI dissociates on
Retention Time
column)

Pass Criteria Purity > 98.0%; No single impurity > 0.5%

References

o National Center for Biotechnology Information (2026).PubChem Compound Summary for
CID 62651: 3-Chloro-4-methylaniline hydrochloride. Retrieved from [Link]

o U.S. Environmental Protection Agency (1995).Reregistration Eligibility Decision (RED):
Starlicide (3-chloro-p-toluidine hydrochloride).[3] EPA 738-R-96-003.[1][3] Retrieved from
[Link]

o SIELC Technologies (2018).HPLC Separation of 4-Methylaniline isomers and salts.
Retrieved from [Link]

e Johnston, J. J., et al. (1999).Determination of 3-chloro-p-toluidine hydrochloride in avian
tissues.[1][3] Environmental Toxicology and Chemistry, 18(11), 2533-2537.[1][3]
(Methodology for biological extraction).[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203087?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

